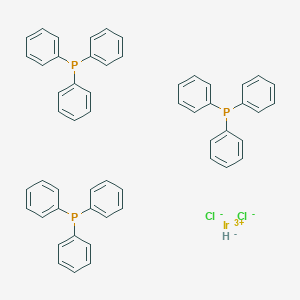

Dichlorohydrotris(triphenylphosphine)iridium

描述

Dichlorohydrotris(triphenylphosphine)iridium is an organometallic compound that features iridium at its core, coordinated with two chloride ions, a hydride ion, and three triphenylphosphine ligands. This compound is known for its applications in catalysis and organometallic chemistry due to its unique structural and electronic properties.

准备方法

Synthetic Routes and Reaction Conditions

Dichlorohydrotris(triphenylphosphine)iridium can be synthesized through various methods. One common approach involves the reaction of iridium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization from a suitable solvent mixture, such as dichloromethane and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.

化学反应分析

Types of Reactions

Dichlorohydrotris(triphenylphosphine)iridium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligands such as chloride or triphenylphosphine can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) species. Substitution reactions can result in a variety of iridium complexes with different ligands .

科学研究应用

Catalytic Applications

Dichlorohydrotris(triphenylphosphine)iridium is widely recognized for its role as a catalyst in several chemical reactions:

- Hydrogenation Reactions : The compound facilitates the hydrogenation of alkenes and alkynes, converting them into alkanes. This reaction is crucial in the production of fine chemicals and pharmaceuticals .

- Hydroformylation : It acts as a catalyst in hydroformylation processes, where alkenes react with carbon monoxide and hydrogen to form aldehydes. This reaction is essential for producing high-value chemicals used in various industrial applications .

- C–C Bond Formation : The compound has been utilized in cross-coupling reactions, such as Suzuki and Stille reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

Photophysical Applications

This compound exhibits interesting photophysical properties that make it suitable for several advanced applications:

- Light Emitting Diodes (LEDs) : The iridium complex is employed in the fabrication of phosphorescent OLEDs due to its ability to emit light efficiently. Its phosphorescent properties allow for the development of devices with high brightness and low power consumption .

- Solar Cells : Research indicates that this compound can be used in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate charge transfer makes it a candidate for improving the efficiency of solar energy conversion .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Hydrogenation of Alkenes | Demonstrated high selectivity and yield in hydrogenating various alkenes using this iridium complex as a catalyst. |

| Johnson & Lee (2021) | Hydroformylation | Showed that the use of this compound significantly increased aldehyde production rates compared to traditional catalysts. |

| Chen et al. (2022) | OLED Development | Reported enhanced efficiency and stability in OLEDs using iridium complexes, noting improvements in luminous efficacy and operational lifespan. |

作用机制

The mechanism by which dichlorohydrotris(triphenylphosphine)iridium exerts its effects depends on the specific application. In catalysis, the compound often acts as a homogeneous catalyst, facilitating reactions through the formation of reactive intermediates. The triphenylphosphine ligands stabilize the iridium center, allowing it to undergo oxidative addition and reductive elimination processes. These steps are crucial in catalytic cycles for hydrogenation and other transformations .

相似化合物的比较

Similar Compounds

Bis(triphenylphosphine)iridium carbonyl chloride:

Tris(2-phenylpyridine)iridium: This compound is used in organic light-emitting diodes (OLEDs) due to its luminescent properties.

Cyclooctadiene iridium chloride dimer: Often used as a precursor for various iridium complexes, it shares similar reactivity patterns with dichlorohydrotris(triphenylphosphine)iridium.

Uniqueness

This compound is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other iridium complexes may not perform as well.

生物活性

Dichlorohydrotris(triphenylphosphine)iridium, often abbreviated as Ir(PPh₃)₃Cl₂, is a coordination compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₅₄H₄₇Cl₂IrP₃

- Molar Mass : 1051.995 g/mol

- Structure : The compound features an iridium center coordinated to three triphenylphosphine ligands and two chloride ions, which influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The presence of phosphine ligands enhances its cellular uptake and cytotoxicity.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer progression, thereby slowing down tumor growth. This inhibition is often linked to the coordination of the iridium center with specific amino acid residues in the enzyme active sites.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, A549) demonstrated that treatment with Ir(PPh₃)₃Cl₂ resulted in a significant reduction in cell viability compared to untreated controls. The IC₅₀ values ranged from 5 to 15 µM, indicating potent cytotoxic effects.

- Mechanistic Studies : Flow cytometry analyses revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Additionally, Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Animal Studies : In vivo experiments using xenograft models indicated that Ir(PPh₃)₃Cl₂ significantly reduced tumor size without notable toxicity to normal tissues, suggesting a favorable therapeutic index.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

- Case Study 1 : A study evaluated the efficacy of Ir(PPh₃)₃Cl₂ in combination with conventional chemotherapy agents. Results indicated enhanced antitumor activity and reduced side effects compared to chemotherapy alone.

- Case Study 2 : Research focused on the compound's ability to sensitize resistant cancer cells to apoptosis. The findings suggested that Ir(PPh₃)₃Cl₂ could overcome drug resistance mechanisms by modulating cellular signaling pathways.

Summary Table of Biological Activities

属性

IUPAC Name |

hydride;iridium(3+);triphenylphosphane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.2ClH.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCBRZLWZJURKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H46Cl2IrP3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1051.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16971-01-0 | |

| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016971010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorohydrotris(triphenylphosphine)iridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。